molecular formula C22H24N2O2 B5651844 N-(2,3-dihydro-1H-inden-2-yl)-N-methyl-2-(2-oxo-4-phenylpyrrolidin-1-yl)acetamide

N-(2,3-dihydro-1H-inden-2-yl)-N-methyl-2-(2-oxo-4-phenylpyrrolidin-1-yl)acetamide

Cat. No. B5651844
M. Wt: 348.4 g/mol
InChI Key: QOZXUTKHZODZFH-UHFFFAOYSA-N
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Description

"N-(2,3-dihydro-1H-inden-2-yl)-N-methyl-2-(2-oxo-4-phenylpyrrolidin-1-yl)acetamide" is a synthetic compound. While specific studies on this compound are limited, research on similar compounds provides insights into its potential characteristics and applications.

Synthesis Analysis

The synthesis of similar compounds typically involves complex organic reactions. For instance, derivatives of N-(3-chloro-4-fluorophenyl)acetamide were synthesized through reactions involving pyrazole and thioxothiazolidin, confirmed by NMR, IR, and Mass spectra (Sunder & Maleraju, 2013). Another study synthesized N-methyl-2-(4-acylpiperazin-1-yl)-N-[3-(naphthalene-1-yloxy)-3-(thiophen-2-yl) propyl]acetamide derivatives, highlighting the complex nature of synthesizing such compounds (Yang Jing, 2010).

Molecular Structure Analysis

The molecular structure of acetamide derivatives is typically characterized using spectroscopic techniques. For instance, the structure of 5-[Acetamido(phenyl)methyl]-5-methylimidazolidine-2,4-dione was elucidated using NMR, indicating a planar imidazolidine-2,4-dione system and specific dihedral angles (Sethusankar et al., 2002).

Chemical Reactions and Properties

Acetamide derivatives participate in various chemical reactions, forming bonds and interactions crucial for their biological activity. For instance, N-(4-((3-Methyl-1,4-dioxo-1,4-dihydronaphthalen-2-yl)selanyl)phenyl)acetamide showed significant interactions such as hydrogen and halogen bonding, contributing to its stability and biological functions (Gouda et al., 2022).

Physical Properties Analysis

Physical properties such as melting point, solubility, and crystalline structure are key for understanding the behavior of these compounds. The crystalline structure of similar acetamide derivatives has been studied, revealing specific spatial arrangements and interactions that influence their physical properties (K. Sethusankar et al., 2002).

Chemical Properties Analysis

The chemical properties, such as reactivity and stability, are influenced by the compound's molecular structure. Studies on similar compounds, like N-(2-phenyl-4-oxo-1,3-thiazolidin-3-yl)-1,2-benzothiazole-3-carboxamides, showed antimicrobial activity, indicating potential biological applications (Incerti et al., 2017).

properties

IUPAC Name

N-(2,3-dihydro-1H-inden-2-yl)-N-methyl-2-(2-oxo-4-phenylpyrrolidin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O2/c1-23(20-11-17-9-5-6-10-18(17)12-20)22(26)15-24-14-19(13-21(24)25)16-7-3-2-4-8-16/h2-10,19-20H,11-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOZXUTKHZODZFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CC2=CC=CC=C2C1)C(=O)CN3CC(CC3=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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